N-(2-methoxybenzyl)ethanamine
Overview
Description
N-(2-methoxybenzyl)ethanamine is a chemical compound that is a derivative of phenethylamine and is related to a series of psychoactive drugs known as the 2C-series. It is characterized by the presence of a methoxybenzyl group attached to the ethanamine chain. This compound and its derivatives have been identified in various forms, such as on blotter papers, and are known for their hallucinogenic properties .
Synthesis Analysis
The synthesis of N-(2-methoxybenzyl)ethanamine derivatives typically involves readily available precursor materials and follows a common synthetic pathway. For instance, the synthesis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines, which share a similar N-(methoxybenzyl) structure, was achieved through a series of chemical reactions starting from these precursors .
Molecular Structure Analysis
The molecular structure of N-(2-methoxybenzyl)ethanamine derivatives has been elucidated using various analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy played a crucial role in the final elucidation of the structures of these compounds. Additionally, the exact masses and chemical formulas were confirmed by liquid chromatography-electrospray ionization-quadrupole time of flight mass spectrometry (LC-ESI-QTOF-MS) experiments .
Chemical Reactions Analysis
The chemical reactions involving N-(2-methoxybenzyl)ethanamine derivatives can be complex. For example, the gas chromatography-mass spectrometry (GC-MS) spectra of these compounds show dominant ions that are characteristic of the methoxybenzyl portion of the molecule. Derivatization with trifluoroacetic anhydride (TFAA) has been used to determine the molecular masses of these substances .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-methoxybenzyl)ethanamine derivatives have been characterized using a variety of analytical methods. Gas chromatography with electron impact mass spectrometry (GC-EI-MS), Fourier transform infrared spectroscopy (FTIR), and NMR have been applied to identify the active components and corroborate the identity of the compounds. The GC-MS spectra revealed that the analyzed compounds have very similar profiles, with dominant ions observed at specific mass-to-charge ratios .
Scientific Research Applications
Analytical Characterization
N-(2-methoxybenzyl)ethanamine, identified in various hallucinogenic substances, has been a subject of analytical research. Methods like gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy have been used for its characterization (Zuba & Sekuła, 2013), (Shevyrin et al., 2016).
Neurochemical Pharmacology
Studies on the neurochemical pharmacology of N-(2-methoxybenzyl)ethanamine derivatives have revealed their action as potent agonists at 5-HT2A receptors, which is consistent with hallucinogenic activity. This has implications for understanding the neurochemical pathways involved in hallucinogenic effects (Eshleman et al., 2018), (Elmore et al., 2018).
Metabolism and Toxicology
Metabolic profiling in human liver microsomes has been conducted for N-(2-methoxybenzyl)ethanamine derivatives, aiding in the identification of metabolites and understanding the metabolic pathways. These studies are essential for forensic and clinical toxicology (Seo et al., 2018), (Poklis et al., 2014).
Hallucinogenic and Psychoactive Effects
Research has been focused on understanding the hallucinogenic and psychoactive effects of these compounds, especially in relation to serotonin receptor activation. This is significant for both therapeutic potential and understanding the risks of misuse (Gatch et al., 2017).
Legal and Regulatory Studies
There have been efforts to understand and regulate the use of N-(2-methoxybenzyl)ethanamine derivatives due to their potent effects and potential for misuse. These studies are crucial for public health and safety regulations (Carter, 2013).
Safety And Hazards
There are no published studies on the safety of N-(2-methoxybenzyl)ethanamine for human use . Available data suggests that extremely small amounts of these substances can cause seizures, cardiac and respiratory arrest, and death . Therefore, it is crucial to handle this compound with care and avoid contact with skin and eyes, inhalation, and ingestion .
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-11-8-9-6-4-5-7-10(9)12-2/h4-7,11H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUPFXRVSIJGAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101293625 | |
Record name | N-Ethyl-2-methoxybenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101293625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)ethanamine | |
CAS RN |
62924-83-8 | |
Record name | N-Ethyl-2-methoxybenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62924-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-2-methoxybenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101293625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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